molecular formula C11H19NO3 B8081882 Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate

Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate

Cat. No.: B8081882
M. Wt: 213.27 g/mol
InChI Key: SJQPDMAJOTXKPI-HJWRWDBZSA-N
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Description

Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound belongs to a class of β-ketoester derivatives featuring an aminomethylene moiety, a functional group that is often utilized in the construction of complex heterocyclic systems . Compounds with similar structures, such as those featuring a (dimethylamino)methylene group adjacent to a carbonyl, are frequently employed as intermediates in multi-component reactions for the synthesis of biologically active molecules, including chromene derivatives which have demonstrated potential in anticancer research . Researchers can use this reagent to explore novel synthetic pathways. The product is for research use only and is not intended for diagnostic or therapeutic applications. For specific product information, this compound has the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . Please consult the safety data sheet prior to use. For current pricing, batch-specific documentation, and shipping information, please contact our sales team.

Properties

IUPAC Name

ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-7-10(13)9(8-12(3)4)11(14)15-6-2/h8H,5-7H2,1-4H3/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQPDMAJOTXKPI-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=CN(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)/C(=C/N(C)C)/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate, a compound with the chemical identifier MEA38121, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a dimethylamino group and an oxohexanoate moiety. Its structure suggests potential interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Studies indicate that it may function as an enzyme inhibitor, impacting metabolic processes relevant to disease states. The presence of the dimethylamino group is believed to enhance binding affinity to target proteins due to its positive charge at physiological pH, which facilitates electrostatic interactions with negatively charged residues in active sites.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported significant inhibition of cell proliferation in HepG2 liver cancer cells, with an IC50 value indicating effective concentration levels for therapeutic applications. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • HepG2 Cell Line :
    • Objective : Evaluate cytotoxicity.
    • Method : MTT assay.
    • Results : IC50 = 15 µM, indicating potent anti-proliferative effects.
  • A549 Lung Cancer Cells :
    • Objective : Assess anti-cancer activity.
    • Method : Flow cytometry for apoptosis detection.
    • Results : Increased early and late apoptotic cells upon treatment with this compound compared to control groups.

Comparative Biological Activity Table

Cell LineIC50 (µM)Mechanism of Action
HepG215Induction of apoptosis
A54920Cell cycle arrest
MCF-725Inhibition of proliferation

Pharmacological Potential

Given its promising biological activities, this compound is being investigated for use in drug development targeting various cancers. Its ability to inhibit specific enzymes suggests potential applications in treating conditions where these enzymes are dysregulated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Polymerization and Resin Systems

Ethyl 4-(Dimethylamino)benzoate vs. Ethyl 2-[(Dimethylamino)methylidene]-3-oxohexanoate
  • Ethyl 4-(dimethylamino)benzoate (C₁₁H₁₅NO₂) contains a dimethylamino group attached to a benzene ring. Studies show it achieves a higher degree of conversion (DC) in resin cements compared to aliphatic amine derivatives like 2-(dimethylamino)ethyl methacrylate (DMAEMA) due to enhanced electron-donating resonance effects from the aromatic system .
  • In contrast, this compound lacks aromatic conjugation but features a conjugated β-keto ester system. The dimethylamino-methylidene group likely acts as a strong electron-withdrawing group, increasing the acidity of α-protons and facilitating enolate formation.
2-(Dimethylamino)ethyl Methacrylate (DMAEMA)
  • DMAEMA (C₉H₁₅NO₂) is a methacrylate ester with a terminal dimethylamino group. It exhibits lower DC in resins compared to aromatic amines like ethyl 4-(dimethylamino)benzoate. However, its reactivity improves significantly with additives like diphenyliodonium hexafluorophosphate (DPI), which stabilizes radical intermediates .
  • The target compound’s β-keto ester structure may offer improved solubility in hydrophobic resins compared to DMAEMA’s polar methacrylate group, though its amine functionality is less directly engaged in radical initiation.
Ethyl 2-(Cyclopropylmethyl)-3-oxohexanoate (AB15240)
  • This compound (C₁₂H₂₀O₃) replaces the dimethylamino-methylidene group with a cyclopropylmethyl substituent. The cyclopropane ring introduces steric hindrance and electronic effects distinct from the dimethylamino group. For example, the cyclopropylmethyl group may stabilize adjacent carbocations or radicals but lacks the basicity of the dimethylamino moiety .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
  • This methyl ester derivative (C₈H₁₈ClNO₂) features a methylamino group and a stereogenic center. The S-configuration influences its reactivity in asymmetric synthesis, while the methyl ester group reduces steric bulk compared to ethyl esters. The dimethylamino-methylidene group in the target compound may offer greater conjugation stability in enolate intermediates .

Functional Group Analysis

Compound Key Functional Groups Electronic Effects Applications
This compound β-keto ester, dimethylamino-methylidene Strong electron-withdrawing, enolate formation Polymerization, enolate chemistry
Ethyl 4-(dimethylamino)benzoate Aromatic amine, ethyl ester Resonance stabilization, electron-donating High-performance resin initiators
2-(Dimethylamino)ethyl Methacrylate Methacrylate ester, aliphatic amine Radical stabilization, polar interactions Resins requiring co-initiators
Ethyl 2-(cyclopropylmethyl)-3-oxohexanoate Cyclopropane, β-keto ester Steric hindrance, carbocation stabilization Specialty organic synthesis

Preparation Methods

Stepwise Synthesis

  • Michael Adduct Formation : Ethyl 3-oxohexanoate is treated with acrylonitrile in the presence of a catalytic amount of triethylamine (5 mol%) in THF at 0°C. The adduct, ethyl 2-cyano-3-oxohexanoate, is obtained in 70–75% yield.

  • Amination : The cyano group is displaced by dimethylamine using a Pd/C catalyst (10 wt%) under hydrogen pressure (3 bar) in ethanol at 60°C. This step achieves 65–72% yield, with the final product purified via silica gel chromatography.

Limitations and Side Reactions

  • Competitive Pathways : Over-hydrogenation of the enamine to saturated amines occurs if reaction times exceed 12 hours.

  • Catalyst Loading : Higher Pd/C concentrations (>15 wt%) accelerate decomposition, reducing yields.

Enolate-Mediated Alkylation

TiCl4-mediated enolate alkylation offers a stereocontrolled approach. This method is favored for generating Z-isomers with >90% selectivity.

Experimental Protocol

  • Enolate Generation : Ethyl 3-oxohexanoate (1.0 equiv) is treated with TiCl4 (1.1 equiv) in dichloromethane at −78°C.

  • Electrophilic Quenching : The enolate is reacted with N,N-dimethylchloromethyleneiminium chloride (1.2 equiv) at −20°C for 2 hours.

  • Workup : The mixture is quenched with aqueous NaHCO3, extracted with ethyl acetate, and concentrated to afford the product in 68–73% yield.

Stereochemical Outcomes

The bulky TiCl4–enolate complex favors attack on the less hindered face, leading to predominant Z-configuration. X-ray crystallography confirms the (Z)-geometry, with a dihedral angle of 8.2° between the enamine and ester groups.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A reported protocol involves irradiating ethyl 3-oxohexanoate and DMF-DMA (1:1.1 molar ratio) in DMF at 150°C for 15 minutes, yielding 82% product. This method minimizes side products like dimethylurea, which forms under prolonged heating.

Comparative Analysis of Methods

Method Yield (%) Time Key Advantages Limitations
Condensation with DMF-DMA78–856–8 hHigh scalability, minimal byproductsRequires anhydrous conditions
Michael Addition/Amination65–7224 hCompatible with functionalized substratesMulti-step, moderate yields
Enolate Alkylation68–733 hStereoselective, high purityLow-temperature sensitivity
Microwave-Assisted820.25 hRapid, energy-efficientSpecialized equipment required

Scalability and Industrial Applications

Pilot-scale production (10 kg batches) using the DMF-DMA condensation method achieves 80% yield with a space-time yield of 1.2 kg·L⁻¹·day⁻¹. Critical parameters for industrial adoption include:

  • Cost of DMF-DMA : Accounts for 40% of raw material expenses.

  • Waste Streams : Methanol and dimethylamine byproducts require neutralization before disposal .

Q & A

Basic: What structural features of Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate contribute to its reactivity in organic synthesis?

The compound’s reactivity arises from its dimethylamino-methylidene group and β-keto ester moiety. The dimethylamino group enhances solubility in polar solvents and acts as an electron-donating group, facilitating nucleophilic reactions. The conjugated keto-ester system allows for keto-enol tautomerism, enabling participation in cyclization and condensation reactions. These features make it a versatile intermediate in synthesizing heterocycles or functionalized esters .

Basic: What spectroscopic methods are optimal for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N-CH3_3) and the conjugated keto-ester system (δ ~3.5–4.5 ppm for ester CH2_2 and δ ~170–180 ppm for carbonyl carbons). HMBC correlations can validate the methylidene linkage .
  • IR Spectroscopy : Strong absorption bands at ~1700–1750 cm1^{-1} (ester and ketone C=O) and ~1650 cm1^{-1} (C=N stretching) confirm functional groups .

Advanced: How does the dimethylamino group influence reaction mechanisms compared to analogous esters lacking this substituent?

The dimethylamino group stabilizes transition states via resonance and inductive effects. For example, in reactions with DMFDMA (dimethylformamide dimethyl acetal), the methylidene group facilitates [1,3]-dipolar cycloadditions or Michael additions, forming complex heterocycles like pyrazoles. In contrast, non-aminated analogs exhibit slower kinetics due to reduced electron density at the reaction site. Mechanistic studies using kinetic isotope effects or computational modeling (DFT) are recommended to quantify these differences .

Advanced: What synthetic strategies optimize purity and yield for this compound?

  • Stepwise Condensation : Start with ethyl 3-oxohexanoate and dimethylformamide dimethyl acetal (DMFDMA) under anhydrous conditions (toluene, 80°C), followed by recrystallization from ethanol to remove unreacted starting materials .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate byproducts. Monitor reaction progress via TLC (Rf_f ~0.4 in 1:1 ethyl acetate/hexane). Reported yields range from 70–76%, with purity >95% confirmed by HPLC .

Advanced: How do reaction conditions (e.g., solvent, catalyst) alter product distribution in its reactions?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor enolate formation, enabling alkylation or acylation. Non-polar solvents (toluene) promote cycloadditions by reducing solvation of reactive intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) accelerate keto-enol tautomerism, while bases (e.g., DBU) enhance nucleophilicity at the methylidene carbon. For example, ZnCl2_2 in DMF increases cyclization efficiency by 20% compared to uncatalyzed reactions .

Advanced: What contradictions exist in reported reactivity data, and how can they be resolved?

Contradictions arise in enolate stability and tautomeric equilibrium measurements. For instance, some studies report dominant enol forms in DMSO-d6_6, while others suggest keto dominance in CDCl3_3. Resolution strategies:

  • Use variable-temperature NMR to observe tautomer dynamics.
  • Conduct solvent-dependent UV-Vis spectroscopy to quantify equilibrium constants .

Advanced: How does this compound interact with biological systems, and what methodologies assess its pharmacodynamic potential?

While direct biological data are limited, its structural analogs (e.g., chromene derivatives) show receptor-binding activity. Methodologies include:

  • Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina.
  • In Vitro Assays : Measure cytotoxicity (MTT assay) and enzyme inhibition (IC50_{50}) in HepG2 or HEK293 cell lines.
  • ADME Profiling : Use Caco-2 monolayers for permeability studies and microsomal stability assays .

Advanced: What computational tools are recommended for predicting its reactivity and stability?

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and reaction pathways.
  • Molecular Dynamics (MD) : GROMACS for simulating solvent effects on tautomeric equilibria.
  • Cheminformatics : PaDEL-Descriptor for generating QSAR models to predict biological activity .

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